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molecular formula C10H12BrNO2 B8529966 N-(5-bromo-4-methoxy-2-methylphenyl)acetamide

N-(5-bromo-4-methoxy-2-methylphenyl)acetamide

Cat. No. B8529966
M. Wt: 258.11 g/mol
InChI Key: PNZHTGLCLCATLF-UHFFFAOYSA-N
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Patent
US08030302B2

Procedure details

To a solution of N-(4-methoxy-2-methylphenyl)acetamide (130 g, 0.73 mol) in acetic acid (800 mL) is added bromine (42 mL, 0.8 mol) dropwise at 0° C. After addition, the resulting mixture is stirred at RT overnight. Saturated aqueous NaHSO3 is added until a clear solution is obtained, and then a large amount of water (2.0 L) is added forming a precipitate. The precipitated solid is collected and washed with water to give the crude product (thin layer chromatography (TLC) solvent: DCM:EtOAc=10:1). The solid is dissolved in minimum amount of refluxing DCM, and then PE (about 10-20% volume of DCM used) is added. The resulting solution is cooled to RT. After 2 hours, the precipitated solid is collected and washed with PE to give a white product (108 g, 57% yield). MS (m/z): 260.0 (M+H).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[C:5]([CH3:13])[CH:4]=1.[Br:14]Br.OS([O-])=O.[Na+].O>C(O)(=O)C.C(Cl)Cl>[Br:14][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([CH3:13])=[C:6]([NH:9][C:10](=[O:12])[CH3:11])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)NC(C)=O)C
Name
Quantity
42 mL
Type
reactant
Smiles
BrBr
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
forming a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitated solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give the crude product (thin layer chromatography (TLC) solvent: DCM:EtOAc=10:1)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to RT
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitated solid is collected
WASH
Type
WASH
Details
washed with PE

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)NC(C)=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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